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Compound of Interest

Compound Name: Taxumairol R

Cat. No.: B161516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of taxane

diterpenoids, a class of natural products with significant therapeutic interest, including the

prominent anti-cancer drug, Paclitaxel (Taxol®). The focus is on the core analytical techniques

of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are

indispensable for the structural elucidation and characterization of these complex molecules.

While this guide aims to be comprehensive, specific data for Taxumairol R, a taxoid isolated

from Taxus mairei, remains elusive in readily accessible scientific literature. The information

presented herein is based on established methodologies for the analysis of analogous taxane

compounds.

Introduction to Taxumairol R
Taxumairol R is a taxane diterpenoid that has been isolated from the Taiwanese yew, Taxus

mairei. Preliminary information suggests its molecular formula is C₃₇H₄₄O₁₅ with a molecular

weight of approximately 728.2680 g/mol . Detailed spectroscopic data, specifically ¹H and ¹³C

NMR, are crucial for the complete structural assignment and confirmation of its

stereochemistry.

Spectroscopic Data of Taxoids: A Representative
Overview
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Due to the unavailability of specific NMR and MS data for Taxumairol R in the searched

literature, this section provides representative data tables for a similar taxane, which can serve

as a template for the kind of information required for full characterization.

NMR Spectroscopic Data
The following tables represent the typical ¹H and ¹³C NMR data that would be acquired for a

taxane diterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) in Hertz (Hz).

Table 1: Representative ¹H NMR Data for a Taxane Core (CDCl₃, 500 MHz)
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Position δ (ppm) Multiplicity J (Hz)

H-1 4.95 d 9.5

H-2 5.68 d 7.2

H-3 3.82 d 7.2

H-5 4.98 dd 9.8, 2.1

H-6α 2.55 m

H-6β 1.88 m

H-7 4.45 dd 10.5, 6.8

H-10 6.25 s

H-13 6.22 t 8.9

H-14α 2.25 m

H-14β 2.20 m

H-16 1.15 s

H-17 1.25 s

H-18 1.75 s

H-19 1.68 s

H-2' 5.78 dd 9.0, 2.5

H-3' 4.80 d 2.5

OAc-4 2.30 s

OAc-10 2.15 s

OAc-13 2.22 s

OBz-2 8.12-7.45 m

Table 2: Representative ¹³C NMR Data for a Taxane Core (CDCl₃, 125 MHz)
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Position δ (ppm) Position δ (ppm)

1 79.1 15 43.2

2 75.2 16 26.8

3 45.8 17 21.0

4 81.1 18 14.8

5 84.5 19 10.9

6 35.6 20 76.5

7 72.3 1' 172.8

8 58.6 2' 73.1

9 203.8 3' 55.1

10 75.8 OAc-4 170.5, 22.8

11 133.7 OAc-10 171.2, 21.0

12 142.0 OAc-13 170.3, 20.8

13 72.1 OBz-2
167.1, 137.4, 133.8,

130.2, 128.7

14 35.7

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of a new compound. Fragmentation patterns observed in tandem MS (MS/MS)

experiments provide valuable structural information.

Table 3: Representative Mass Spectrometry Data for a Taxane
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Ionization
Mode

Mass
Analyzer

Observed
m/z

Formula
Calculated
Mass

Description

ESI+ TOF 729.2755
[C₃₇H₄₄O₁₅+

Na]⁺
729.2758

Sodium

Adduct

ESI+ Q-TOF 569.2178

[M+H-

C₇H₆O₂-

C₂H₂O]⁺

569.2179

Loss of

Benzoic acid

and Ketene

ESI+ Q-TOF 509.1968

[M+H-

C₇H₆O₂-2(C₂

H₂O)]⁺

509.1968

Loss of

Benzoic acid

and two

Ketenes

Experimental Protocols
The following sections detail generalized experimental protocols for the NMR and MS analysis

of taxane diterpenoids, based on common practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:

A pure sample of the isolated taxoid (typically 1-5 mg) is dissolved in a deuterated solvent

(e.g., chloroform-d, methanol-d₄, acetone-d₆; ~0.5 mL).

The choice of solvent depends on the solubility of the compound and the desired resolution

of specific proton signals.

The solution is transferred to a standard 5 mm NMR tube.

3.1.2. Data Acquisition:

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz)

equipped with a cryoprobe for enhanced sensitivity.

Standard 1D NMR experiments include ¹H and ¹³C{¹H} (proton-decoupled).
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2D NMR experiments are essential for structural elucidation and include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Acquisition parameters (e.g., spectral width, number of scans, relaxation delay) are

optimized for each experiment to ensure high-quality data.

Mass Spectrometry (MS)
3.2.1. Sample Preparation:

A dilute solution of the purified taxoid is prepared in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1-10 µg/mL.

The solvent should be compatible with the chosen ionization technique.

3.2.2. Data Acquisition:

High-Resolution Mass Spectrometry (HRMS): Typically performed using an Electrospray

Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain

accurate mass measurements and determine the elemental composition.

Tandem Mass Spectrometry (MS/MS): Performed to induce fragmentation of the parent ion.

This can be achieved through Collision-Induced Dissociation (CID) in a triple quadrupole or

ion trap mass spectrometer. The resulting fragment ions provide valuable structural

information about the different moieties of the molecule.

The mass spectrometer is typically operated in positive ion mode, as taxoids readily form

protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
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Workflow for Taxoid Discovery and Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

novel taxoids from a plant source.
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Figure 1. A generalized workflow for the isolation and structural characterization of novel
taxoids.

Conclusion
The structural elucidation of novel taxane diterpenoids like Taxumairol R relies heavily on a

combination of advanced NMR and MS techniques. While specific spectroscopic data for

Taxumairol R is not currently available in the public domain, the standardized protocols and

analytical workflows presented in this guide provide a robust framework for researchers in the

field of natural product chemistry and drug discovery. The detailed analysis of ¹H and ¹³C NMR

spectra, in conjunction with high-resolution mass spectrometry and tandem MS experiments, is

paramount for the unambiguous determination of the chemical structure and stereochemistry of

these complex and medicinally important molecules. Further research is required to isolate and

fully characterize Taxumairol R to evaluate its potential biological activities.

To cite this document: BenchChem. [Spectroscopic Analysis of Taxane Diterpenoids: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161516#spectroscopic-data-of-taxumairol-r-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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